N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromophenyl group and a chloro-fluorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 4-bromoaniline with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound could be used in the development of new materials with specific properties.
Biological Studies: Researchers may study its biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(2-chlorophenyl)acetamide
- N-(4-bromophenyl)-2-(2-fluorophenyl)acetamide
- N-(4-chlorophenyl)-2-(2-chloro-6-fluorophenyl)acetamide
Uniqueness
N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with the acetamide moiety may result in distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c15-9-4-6-10(7-5-9)18-14(19)8-11-12(16)2-1-3-13(11)17/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMAJRLALNEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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